

# A Researcher's Guide to Selecting and Utilizing Anti-CXCL8/IL-8 Antibodies

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For researchers, scientists, and drug development professionals, the selection of a reliable antibody is paramount to the success of any experiment. This guide provides a comparative overview of commercially available antibodies targeting Neutrophil Activating Protein (**NAP**), also known as C-X-C Motif Chemokine Ligand 8 (CXCL8) or Interleukin-8 (IL-8), a key chemokine involved in inflammation and neutrophil recruitment.

While a direct, independent, head-to-head comparison of all commercially available anti-CXCL8/IL-8 antibodies is not readily available in the public domain, this guide compiles and presents data from manufacturers and relevant publications to aid in the selection process. The performance of an antibody can vary depending on the specific application and experimental conditions, therefore, in-house validation is strongly recommended.

## Comparative Overview of Anti-CXCL8/IL-8 Antibodies

The following table summarizes key information for a selection of commercially available anti-CXCL8/IL-8 antibodies. This information is primarily sourced from the manufacturers' datasheets and should be used as a starting point for your own evaluation.

Supplier	Catalog Number	Antibody Type	Host	Validated Applications
R&D Systems	MAB208	Monoclonal (Clone: 6217)	Mouse	Western Blot, ELISA, Flow Cytometry, Neutralization, IHC, ICC
Abcam	ab215266	Recombinant Monoclonal (EPR22137)	Rabbit	Western Blot, IHC-P, Flow Cytometry (Intra)
Thermo Fisher Scientific	701434	Polyclonal	Rabbit	Western Blot, ELISA, IHC
Santa Cruz Biotechnology	sc-376752	Monoclonal (F-8)	Mouse	Western Blot, ELISA, IHC-P, IF
GeneTex	GTX109798	Polyclonal	Rabbit	Western Blot, IHC-P
Novus Biologicals	NBP2-33512	Polyclonal	Rabbit	Western Blot, IHC, ICC/IF
Proteintech	27095-1-AP	Polyclonal	Rabbit	Western Blot, IHC, IF, ELISA

Note: This table is not exhaustive and represents a selection of available antibodies. Researchers are encouraged to visit the suppliers' websites for the most up-to-date information.

## Experimental Protocols

Detailed methodologies are crucial for the successful application of any antibody. Below are generalized protocols for common applications using anti-CXCL8/IL-8 antibodies.

### Western Blot Protocol

This protocol outlines the general steps for detecting CXCL8/IL-8 in cell lysates or tissue homogenates.

- **Protein Extraction:** Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-CXCL8/IL-8 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described above.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. CXCL8/IL-8 is expected to appear as a band at approximately 8-10 kDa.

## Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a sandwich ELISA for the quantification of CXCL8/IL-8 in biological fluids.

- Coating: Coat a 96-well plate with a capture anti-CXCL8/IL-8 antibody (typically 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Sample and Standard Incubation: Add standards (recombinant CXCL8/IL-8) and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody Incubation: Add a biotinylated detection anti-CXCL8/IL-8 antibody and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
- Washing: Repeat the washing step.
- Substrate Development: Add TMB substrate and incubate until a color change is observed.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

## Intracellular Flow Cytometry Protocol

This protocol is for the detection of intracellular CXCL8/IL-8 in cells.

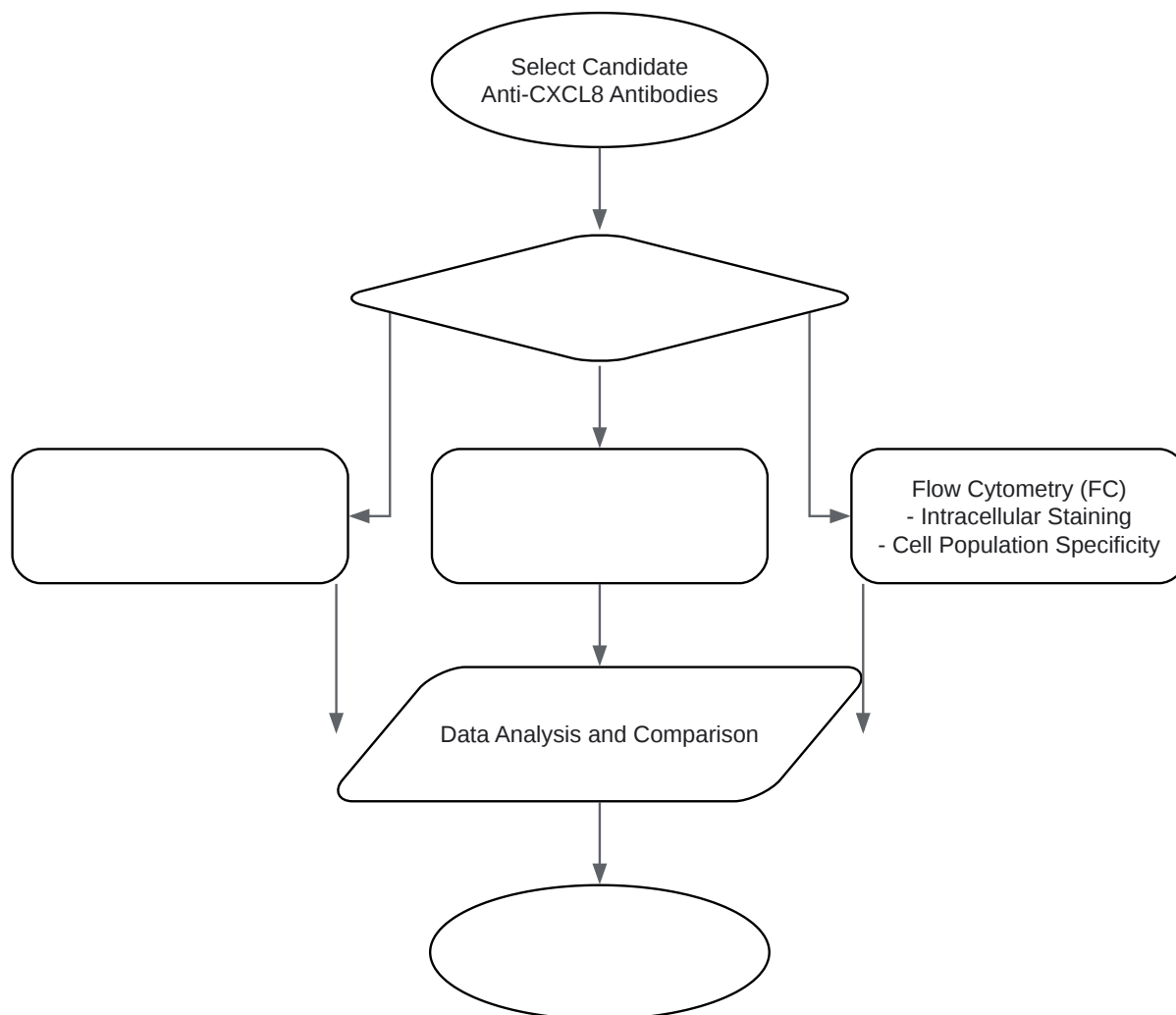
- Cell Stimulation: Stimulate cells with an appropriate agent (e.g., LPS) to induce CXCL8/IL-8 production. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of stimulation.
- Surface Staining: Stain for cell surface markers with fluorescently conjugated antibodies.

- **Fixation:** Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
- **Permeabilization:** Permeabilize the cells using a permeabilization buffer (e.g., saponin-based buffer).
- **Intracellular Staining:** Incubate the permeabilized cells with the anti-CXCL8/IL-8 antibody (conjugated to a fluorophore) for 30 minutes at room temperature in the dark.
- **Washing:** Wash the cells twice with permeabilization buffer.
- **Acquisition:** Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

## Visualizing Key Processes

To further aid in understanding the context of CXCL8/IL-8 research, the following diagrams illustrate the CXCL8 signaling pathway and a typical experimental workflow for antibody validation.

Caption: CXCL8 signaling pathway leading to neutrophil activation.



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Caption: General workflow for validating anti-CXCL8 antibodies.

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